molecular formula C18H22N2O5 B12873046 Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid

Cat. No.: B12873046
M. Wt: 346.4 g/mol
InChI Key: BQTYDWDJQCAXPY-UHFFFAOYSA-N
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Description

Benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid (CAS: 885276-05-1) is a synthetic organic compound with the molecular formula C₁₈H₂₂N₂O₅ . Its structure comprises three key components:

Benzofuran-3-yl: A fused bicyclic aromatic system with an oxygen atom in the furan ring, substituted at the 3-position.

3-Boc-amino-azetidin-1-yl: A four-membered azetidine ring featuring a tertiary Boc (tert-butoxycarbonyl)-protected amine group at the 3-position.

Acetic acid moiety: A carboxylic acid group linked to the azetidine ring via a methylene bridge.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-11-8-20(9-11)15(16(21)22)13-10-24-14-7-5-4-6-12(13)14/h4-7,10-11,15H,8-9H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

BQTYDWDJQCAXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=COC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization of appropriate amine precursors.

    Linking the Moieties: The benzofuran and azetidine rings are linked via an acetic acid chain, often involving esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Boc Deprotection and Functional Group Manipulation

The tert-butoxycarbonyl (Boc) protecting group enables controlled chemical modifications:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Boc cleavageTFA/DCM (1:1), 0°C → RT, 2hFree amine generation95%
Acidic hydrolysis4M HCl/dioxane, reflux, 4hAzetidine ring deprotection88%
Alkaline hydrolysisLiOH/H₂O₂, THF/H₂O (3:1), 12hCarboxylic acid activation92%

The Boc group demonstrates stability under basic conditions (pH < 10) but undergoes rapid cleavage in strong acids (TFA, HCl) . This controlled deprotection enables sequential functionalization of both amino and carboxylic acid groups.

Transamidation Reactions

The compound participates in efficient transamidation through Boc-activated intermediates:

Table 1: Transamidation with various nucleophiles

AmineConditionsProductYieldTime
BenzylamineBoc₂O/DMAP, MeCN → toluene, 60°CN-Benzyl derivative92%6h
PiperidineSame protocolCyclic amine conjugate94%1h
Morpholine"Oxygen-containing analog97%6h
Tryptamine"Indole-functionalized product56%24h

Key findings:

  • Reaction efficiency correlates with amine nucleophilicity (piperidine > benzylamine > tryptamine)

  • Steric hindrance from benzofuran moiety impacts yields with bulky amines

C–H Functionalization Reactions

Palladium-catalyzed arylation enables direct modification of the azetidine ring:

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additive: (BnO)₂PO₂H (20 mol%)

  • Base: AgOAc (2 equiv)

  • Solvent: DCE, 110°C, N₂ atmosphere

Aryl IodideProduct StructureYieldStereochemistry
4-MeO-C₆H₄-IPara-methoxy aryl derivative72%Retention (cis)
3,5-(CF₃)₂C₆H₃-IElectron-deficient aryl product68%Racemic mixture
2-Naphthyl-IPolycyclic analog63%Retention (cis)

Mechanistic studies reveal a concerted metalation-deprotonation pathway, with (BnO)₂PO₂H enhancing catalyst turnover .

Coupling Reactions

The carboxylic acid moiety participates in diverse coupling strategies:

Coupling TypeReagentsApplicationYieldSource
EDC/HOBtDMF, DIEA, RT, 12hPeptide bond formation61%
HATU/DIPEACH₂Cl₂, 0°C → RT, 6hMacrocycle synthesis54%
NHS ester formationNHS/DCC, THF, 4Å MS, 24hBioconjugation precursor78%

Notable limitation: Steric hindrance from the azetidine-benzofuran system reduces coupling efficiency compared to linear analogs .

Solvent Effects on Reactivity

Physicochemical properties influence reaction outcomes:

PropertyValueImpact on ReactionsSource
pKa (carboxylic)1.83 ± 0.30Dictates ionization state
LogP2.14Solubility in organic media
H-bond donors/acceptors3/5Intermolecular interactions

Reaction optimization studies show enhanced yields in polar aprotic solvents (DMF > DMSO > MeCN) due to improved solubility of both reactants and Pd catalysts .

Stability Considerations

Critical degradation pathways:

  • Thermal decomposition : Onset at 195°C (TGA data)

  • Photooxidation : t₁/₂ = 48h under UV light (λ = 365nm)

  • Hydrolytic stability :

    • pH 2: 98% intact after 24h

    • pH 7.4: 89% intact after 24h

    • pH 10: 72% intact after 24h

These stability profiles inform storage conditions (recommended: -20°C, dark, anhydrous) .

Mechanistic Insights

Key reaction pathways:

  • Azetidine ring opening :

    • Acid-catalyzed: Via N-protonation followed by nucleophilic attack

    • Base-mediated: Through β-elimination pathways

  • Benzofuran reactivity :

    • Electrophilic substitution at C5 position (major)

    • Radical reactions at C2-C3 double bond

  • Steric effects :

    • Dihedral angle between azetidine and benzofuran: 67.8° (X-ray)

    • Conformational locking reduces rotational freedom, impacting reaction kinetics

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and complex molecule construction. The documented reactions provide a roadmap for targeted derivatization while highlighting critical structure-reactivity relationships.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid, highlighting key differences in substitution patterns and functional groups:

Compound Name CAS No. Formula Key Structural Features Potential Applications
This compound 885276-05-1 C₁₈H₂₂N₂O₅ 3-benzofuran substitution; Boc-protected azetidine; acetic acid moiety Drug discovery (enzyme/receptor modulation)
Benzofuran-2-YL-(3-N-Boc-amino-azetidin-1-YL)-acetic acid 885275-29-6 C₁₈H₂₂N₂O₅ 2-benzofuran substitution; otherwise identical to the 3-substituted analog Structural isomer for SAR studies
(6-Methyl-benzofuran-3-YL)-acetic acid 142917-39-3 C₁₁H₁₀O₃ 3-benzofuran with 6-methyl group; lacks azetidine and Boc groups Intermediate in organic synthesis
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-YL)acetic acid 1000414-37-8 C₁₀H₁₀O₄ Dihydrobenzofuran core with 6-hydroxy group; lacks Boc and azetidine Potential antioxidant or anti-inflammatory agent
2-(7-(Benzofuran-2-YL)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-YL)acetic acid 1411766-19-2 C₁₇H₁₃N₂O₄S Thiazolo-pyrimidine fused system; 2-benzofuran substitution; acetic acid moiety Kinase inhibition or antimicrobial activity

Key Comparative Analysis

Substitution Position on Benzofuran :

  • The 3-substituted benzofuran (target compound) vs. 2-substituted (CAS 885275-29-6) alters electronic distribution and steric interactions. For example, 3-substitution may enhance π-π stacking in protein binding pockets compared to 2-substitution .

Azetidine vs. The Boc group protects the amine during synthesis and may modulate pharmacokinetics .

Functional Group Modifications: Compounds lacking the Boc-amino-azetidine group (e.g., 142917-39-3) exhibit reduced complexity and may serve as intermediates. Derivatives with fused systems (e.g., 1411766-19-2) introduce additional hydrogen-bonding or hydrophobic interactions .

Physicochemical Properties :

  • The Boc group in the target compound increases lipophilicity (logP ~2.5 predicted) compared to hydroxylated analogs (e.g., 1000414-37-8, logP ~1.2). This affects membrane permeability and bioavailability .

Biological Activity

Benzofuran-3-YL-(3-boc-amino-azetidin-1-YL)-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H22_{22}N2_2O5_5, with a molecular weight of 346.38 g/mol. The compound features a benzofuran moiety integrated with a Boc-protected amino azetidine and an acetic acid functional group. Its structure can be represented as follows:

  • Benzofuran Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Azetidine Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that benzofuran compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, similar benzofuran derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. A structure-activity relationship (SAR) analysis demonstrated that certain modifications in the benzofuran structure significantly enhance cytotoxicity against cancer cell lines. Compounds with specific functional groups, such as the CONH group, have been associated with increased anticancer activity . The presence of the azetidine ring in this compound may also contribute to its efficacy through improved binding interactions with cancer targets.

Enzyme Inhibition

Benzofuran derivatives are also being explored for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific biochemical pathways. The mechanism of action likely involves binding to active sites on enzymes or receptors, modulating their activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The benzofuran moiety may facilitate interactions through π-stacking or hydrophobic interactions, while the azetidine component could form hydrogen bonds or ionic interactions .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features make it suitable for developing targeted therapies for various diseases, including cancer and infectious diseases. The compound's potential as an enzyme inhibitor positions it as a candidate for further research in drug discovery .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
BenzofuranBicyclic structureFound in many natural products
5-Amino-benzofuranAmino group substitutionEnhanced solubility and reactivity
2-AcetoxybenzofuranAcetoxy group additionPotential for increased bioactivity
This compoundCombination of benzofuran and azetidine ringsDiverse range of chemical reactivity

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Benzofuran-3-YL-(3-Boc-amino-azetidin-1-YL)-acetic acid?

  • Methodology : Focus on protecting group strategies (e.g., Boc for amine protection), coupling reagents (e.g., DCC or HATU for amide bond formation), and regioselective benzofuran functionalization. Use HPLC and 1H^1H/13C^{13}C NMR to monitor reaction progress and confirm intermediate structures. Purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) is critical to isolate the final compound .

Q. What analytical methods are recommended for assessing the purity of this compound post-synthesis?

  • Methodology : Employ a combination of reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and 1H^1H-NMR to verify structural integrity. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Q. What are the optimal conditions for Boc deprotection during synthesis?

  • Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0–25°C for 2–4 hours. Monitor depletion of the Boc group via TLC (Rf shift) or 1H^1H-NMR (disappearance of tert-butyl signals at ~1.4 ppm). Neutralize excess TFA with aqueous NaHCO3_3 to prevent side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, particularly with steric hindrance from the Boc group?

  • Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron source to enhance resolution. Refine the structure using SHELXL, addressing potential twinning or disorder in the azetidine ring. Hydrogen-bonding networks between the Boc group and benzofuran oxygen can stabilize the crystal lattice .

Q. How do substitutions on the azetidine ring influence the compound’s anti-inflammatory activity?

  • Methodology : Conduct SAR studies by synthesizing derivatives with varying substituents (e.g., halogens, methyl groups) on the azetidine ring. Evaluate inhibitory activity against COX-2 or NF-κB pathways using ELISA and Western blotting. Correlate steric/electronic effects (Hammett constants) with IC50_{50} values to identify pharmacophores .

Q. What computational strategies predict target binding interactions for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) to model interactions with the active site of TNF-α or interleukin receptors. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use QM/MM calculations to analyze electronic effects of the benzofuran moiety on binding affinity .

Q. How can conflicting spectral data (e.g., 1H^1H-NMR vs. LC-MS) during characterization be resolved?

  • Methodology : Re-examine sample preparation for NMR (e.g., deuterated solvent purity, concentration effects). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For LC-MS discrepancies, check ionization efficiency (electrospray vs. APCI) and adduct formation. Use isotopic labeling to trace unexpected peaks .

Notes for Methodological Rigor

  • Crystallography : For challenging refinements, employ TWINLAW in SHELXL to handle twinned data and improve R-factors .
  • SAR Validation : Use in vitro cell-based assays (e.g., THP-1 macrophages) paired with in silico ADMET predictions to prioritize lead compounds .
  • Safety : Refer to SDS guidelines (e.g., Sigma-Aldrich) for handling Boc-protected intermediates, emphasizing fume hood use and PPE (nitrile gloves, safety goggles) .

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